2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
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Overview
Description
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a fluorobenzoyl group and a thiophene ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It has been suggested that similar compounds, such as indole derivatives, interact with their targets and cause changes that result in their biological activities . For example, some indole derivatives have shown significant anti-HIV activity .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure, can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It has been noted that similar compounds, such as indole derivatives, follow the lipinski rule in molecular prediction studies , which suggests they have favorable pharmacokinetic properties.
Result of Action
It has been suggested that similar compounds, such as indole derivatives, have diverse biological activities . For example, one derivative showed significant anti-HIV activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with a 3-fluorobenzoyl group through an acylation reaction. The thiophene ring is introduced via a nucleophilic substitution reaction. The final step involves the formation of the ethan-1-ol moiety through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethanone.
Reduction: Formation of 2-[4-(3-fluorobenzyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
- 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
- 2-[4-(3-trifluoromethylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
Uniqueness
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-4-1-3-13(11-14)17(22)20-8-6-19(7-9-20)12-15(21)16-5-2-10-23-16/h1-5,10-11,15,21H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRPABBGLKRRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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